3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,4-dimethylbenzaldehyde with 4-fluoroaniline to form an intermediate Schiff base, which is then cyclized using hydrazine hydrate to yield the pyrazole ring. The final step involves the formation of the quinoline ring through a cyclization reaction, often using a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automation to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can reduce the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogenating agents, nitrating agents, and alkylating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted pyrazoloquinolines, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethylphenyl)-1-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline
- 3-(3,4-dimethylphenyl)-1-(4-bromophenyl)-1H-pyrazolo[4,3-c]quinoline
- 3-(3,4-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Uniqueness
The uniqueness of 3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline lies in its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties compared to its analogs .
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3/c1-15-7-8-17(13-16(15)2)23-21-14-26-22-6-4-3-5-20(22)24(21)28(27-23)19-11-9-18(25)10-12-19/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQCOWVMFMPBOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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